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Compound of Interest

Compound Name: Vitaminb6impurity3

Cat. No.: B13051638 Get Quote

1.1 Chemical Structure and Nomenclature Unlike the water-soluble core of Pyridoxine, Impurity

3 is characterized by the closure of the 4- and 5-hydroxymethyl groups into a seven-membered

dioxepino ring. This modification significantly alters the molecule's polarity, shifting it from

hydrophilic to lipophilic.

CAS Number: 1385767-86-1[1][2][3][4]

Chemical Name: 8-methyl-3-propyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-9-ol[1][5]

Molecular Formula: C₁₂H₁₇NO₃[2]

Molecular Weight: 223.27 g/mol [1][2][3][5]

Structural Class: Cyclic Acetal / Pyridoxine Derivative

1.2 Formation Mechanism (The "Acetal Pathway") The formation of CAS 1385767-86-1 follows

a classical acid-catalyzed acetalization pathway. This typically occurs when Pyridoxine is

exposed to butyraldehyde (or a propyl-donating precursor) under acidic conditions. In synthetic

organic chemistry, this reaction is often intentionally employed to protect the 4,5-positions

during the synthesis of Pyridoxal-5-Phosphate (P5P), preventing unwanted phosphorylation at

these sites.

Root Cause in API: Residual intermediate from P5P synthesis or cross-contamination with

aldehyde-containing solvents/reagents.
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Stability Context: The acetal linkage is stable in neutral/alkaline conditions but hydrolytically

unstable in strong acids, reverting to Pyridoxine and the parent aldehyde.

Table 1: Physicochemical Comparison

Feature Pyridoxine (API)
Impurity 3 (CAS
1385767-86-1)

Implications for
Analysis

Polarity (LogP) -0.77 (Hydrophilic) ~1.5 - 2.0 (Estimated)

Impurity 3 elutes

much later in RP-

HPLC.

Solubility Water, Ethanol
Methanol, DCM, Ethyl

Acetate

Requires organic

extraction for

recovery.

UV Max ~290 nm
~285-295 nm (Similar

chromophore)

Standard UV

detection is viable.

pKa (Pyridine N) ~5.0
~5-6 (Slight shift due

to ring constraint)

pH control in Mobile

Phase is critical.

Part 2: Visualization of Formation Pathway
The following diagram illustrates the acid-catalyzed condensation mechanism converting

Pyridoxine to Impurity 3.
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Figure 1: Acid-catalyzed condensation of Pyridoxine with Butyraldehyde forming the cyclic

dioxepino ring of Impurity 3.[1][6][7]
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Part 3: Analytical Strategy & Detection Protocol
3.1 The "Lipophilic Trap" in Method Development Standard USP methods for Pyridoxine use

ion-pairing reagents (like hexanesulfonic acid) to retain the polar B6 molecule. However, CAS

1385767-86-1 is significantly less polar. In a standard isocratic run optimized for B6, Impurity 3

may elute in the column wash or carry over to the next injection, leading to "ghost peaks."

3.2 Recommended RP-HPLC Protocol To capture both the polar API and the lipophilic Impurity

3, a gradient method is mandatory.

Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) + 0.1% Hexanesulfonic Acid (Ion

pairing for B6).

Mobile Phase B: Acetonitrile (ACN).

Flow Rate: 1.0 mL/min.

Detection: UV at 290 nm (Diode Array recommended for peak purity).

Temperature: 30°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Purpose

0.0 95 5
Retain Pyridoxine (RT

~4-5 min)

5.0 95 5 Isocratic hold

15.0 40 60
Elute Impurity 3 (RT

~12-14 min)

20.0 40 60 Column Wash

21.0 95 5 Re-equilibration
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3.3 Mass Spectrometry (LC-MS/MS) Confirmation For trace analysis (<0.1%), UV is

insufficient.

Ionization: ESI Positive Mode.

Parent Ion: [M+H]⁺ = 224.13 m/z.

Key Fragment: 178 m/z (Loss of propyl chain/ring opening).

Part 4: Synthesis & Isolation (Reference Standard
Generation)
To validate the method, you must generate the impurity in situ or synthesize it.

Protocol: Acid-Catalyzed Acetalization

Reactants: Dissolve 1.0 g Pyridoxine HCl in 20 mL anhydrous DMF.

Reagent: Add 1.5 equivalents of Butyraldehyde.

Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA).

Condition: Stir at 60°C for 4 hours under Nitrogen.

Workup: Neutralize with NaHCO₃, evaporate solvent.

Purification: Flash chromatography (Silica gel), eluting with DCM:Methanol (95:5).

Validation: NMR (1H) must show the propyl triplet and the disappearance of free CH₂OH

protons at positions 4 and 5.

Part 5: Regulatory & Toxicological Context (ICH M7)
5.1 Genotoxicity Assessment Impurity 3 contains a pyridine ring and an acetal ether linkage.

Alerts: It does not contain classical structural alerts (nitro, N-nitroso, epoxide) defined in ICH

M7.
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Metabolic Risk: In vivo hydrolysis (stomach acid) will release Butyraldehyde.

Butyraldehyde Toxicity: While an irritant, Butyraldehyde is generally not classified as a high-

potency mutagen. However, strict control limits (TTC - Threshold of Toxicological Concern)

usually apply if specific tox data is absent.

5.2 Control Limits

Reporting Threshold: 0.05% (Standard for APIs).

Identification Threshold: 0.10%.

Qualification Threshold: 0.15% (Requires tox studies if exceeded).

Part 6: Analytical Decision Workflow
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Figure 2: Decision tree for confirming the presence of CAS 1385767-86-1 in Pyridoxine

samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://sriramchem.com/product/vitamin-b6-impurity-3/
https://sriramchem.com/product/pyridoxine-ep-impurity-b-hcl-salt/
https://www.benchchem.com/product/b13051638?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/1385767-86-1.html
https://www.bldpharm.com/products/1385767-86-1.html
https://aksci.com/item_detail.php?cat=7554EN
https://www.chemsrc.com/en/Product/6743002.html
https://www.chemsrc.com/en/Product/6743002.html
https://www.biosynth.com/p/KFC76786/1385767-86-1-vitamin-b6-impurity-3
https://sriramchem.com/product/vitamin-b6-impurity-3/
https://www.bldpharm.com/products/1006-21-9.html
https://www.bldpharm.com/products/1006-21-9.html
https://www.researchgate.net/publication/374851772_A_QbD_Based_RP-HPLC_Method_for_Stability_Indicating_Impurity_Profiling_of_Pyridoxine_Method_Development_Validation_and_Application
https://sriramchem.com/product/pyridoxine-ep-impurity-b-hcl-salt/
https://www.benchchem.com/product/b13051638#vitamin-b6-impurity-3-cas-1385767-86-1
https://www.benchchem.com/product/b13051638#vitamin-b6-impurity-3-cas-1385767-86-1
https://www.benchchem.com/product/b13051638#vitamin-b6-impurity-3-cas-1385767-86-1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13051638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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